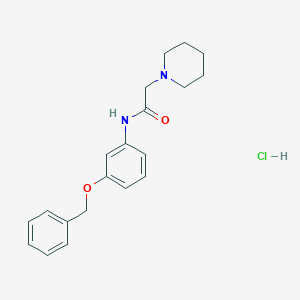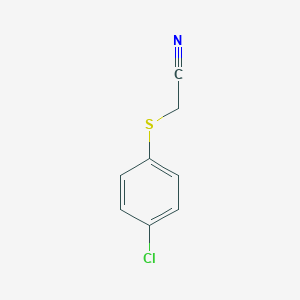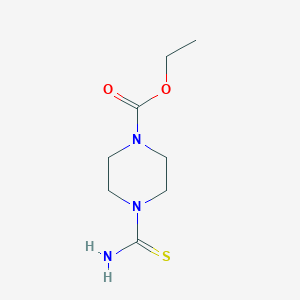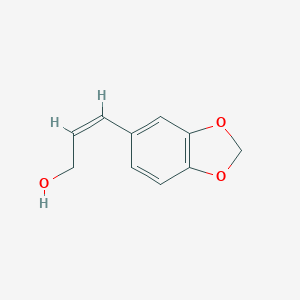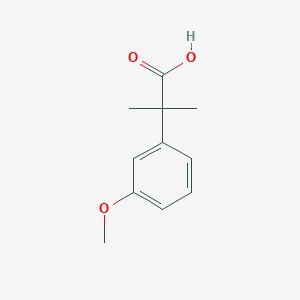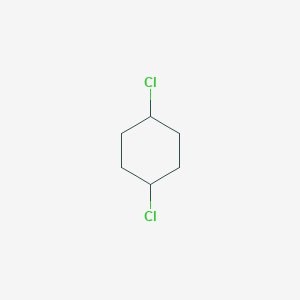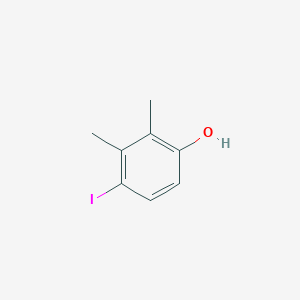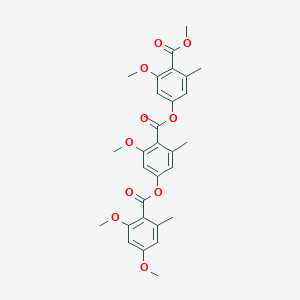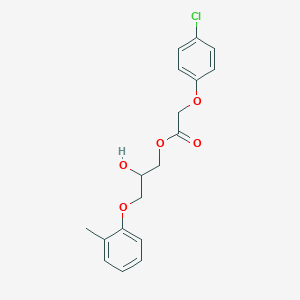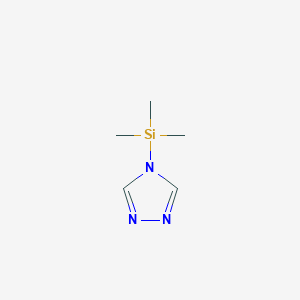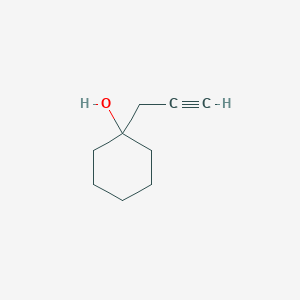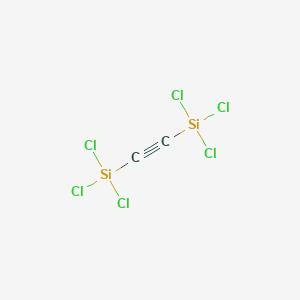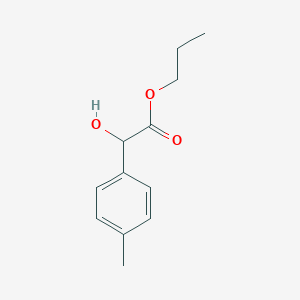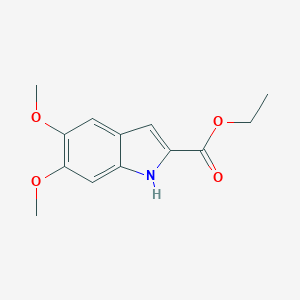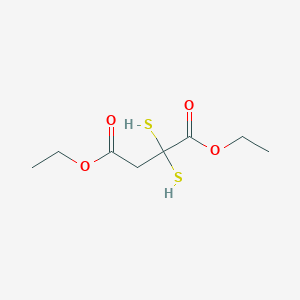
Diethyl dimercaptosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl dimercaptosuccinate (DMSA) is a chelating agent that has been extensively used in scientific research for its ability to bind to heavy metals and remove them from the body. DMSA is a derivative of succinic acid and contains two sulfhydryl groups that enable it to form stable complexes with heavy metals such as lead, mercury, and cadmium.
Mécanisme D'action
Diethyl dimercaptosuccinate acts as a chelating agent by binding to heavy metals in the body and forming stable complexes that are excreted in the urine. Diethyl dimercaptosuccinate has a higher affinity for lead than for calcium, which allows it to selectively remove lead from the body without depleting essential minerals. Diethyl dimercaptosuccinate also has antioxidant properties that may contribute to its protective effects against heavy metal toxicity.
Effets Biochimiques Et Physiologiques
Diethyl dimercaptosuccinate has been shown to increase the excretion of heavy metals such as lead, mercury, and cadmium in the urine. Diethyl dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation associated with heavy metal toxicity. Diethyl dimercaptosuccinate has been found to have a low toxicity profile and is generally well-tolerated in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl dimercaptosuccinate is a reliable and effective chelating agent that can be used to study the effects of heavy metal toxicity on the body. Diethyl dimercaptosuccinate is relatively easy to administer and has a low toxicity profile. However, Diethyl dimercaptosuccinate may not be effective in removing all heavy metals from the body, and its use may be limited by the availability of heavy metal testing methods.
Orientations Futures
Future research on Diethyl dimercaptosuccinate may focus on developing more sensitive and specific methods for detecting heavy metal toxicity in the body. There may also be opportunities to explore the use of Diethyl dimercaptosuccinate in combination with other chelating agents or antioxidants to enhance its efficacy in removing heavy metals and reducing oxidative stress. Additionally, further research may be needed to evaluate the long-term effects of Diethyl dimercaptosuccinate treatment on overall health and well-being.
Méthodes De Synthèse
Diethyl dimercaptosuccinate can be synthesized by reacting diethyl malonate with thionyl chloride to form diethyl malonyl dichloride, which is then reacted with sodium sulfide to form Diethyl dimercaptosuccinate. The purity of Diethyl dimercaptosuccinate can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
Diethyl dimercaptosuccinate has been used in scientific research to study the effects of heavy metal toxicity on the body and to evaluate the efficacy of chelation therapy in removing heavy metals from the body. Diethyl dimercaptosuccinate has been shown to be effective in reducing blood lead levels in children with lead poisoning and in workers exposed to lead in their occupation. Diethyl dimercaptosuccinate has also been used to treat mercury toxicity in individuals exposed to mercury through dental amalgams or fish consumption.
Propriétés
Numéro CAS |
17660-58-1 |
|---|---|
Nom du produit |
Diethyl dimercaptosuccinate |
Formule moléculaire |
C8H14O4S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
diethyl 2,2-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C8H14O4S2/c1-3-11-6(9)5-8(13,14)7(10)12-4-2/h13-14H,3-5H2,1-2H3 |
Clé InChI |
JZBUAOFTPQFECC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)OCC)(S)S |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)(S)S |
Autres numéros CAS |
17660-58-1 |
Synonymes |
DEDMS diethyl dimercaptosuccinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



